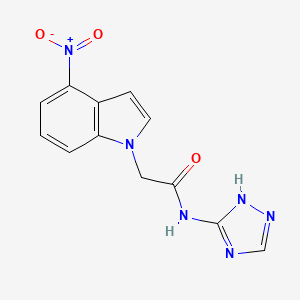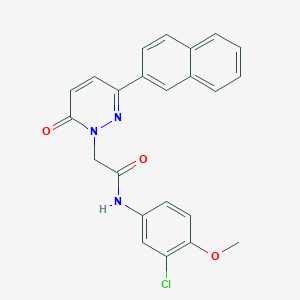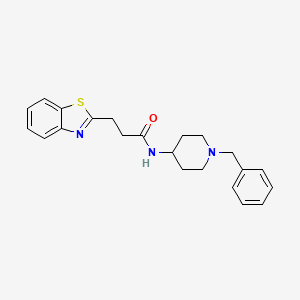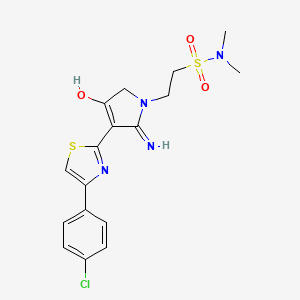
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features both an indole and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Nitration: The indole derivative is nitrated to introduce the nitro group at the 4-position.
Formation of the Triazole Ring: The triazole ring can be synthesized separately through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Coupling Reaction: The indole and triazole derivatives are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: 2-(4-amino-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide.
Substitution: Various substituted indole derivatives.
Hydrolysis: Indole-4-carboxylic acid and 1H-1,2,4-triazol-3-ylamine.
Scientific Research Applications
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its indole and triazole moieties.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide: Lacks the nitro group, potentially altering its biological activity.
2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the triazole moiety, which may affect its binding properties and reactivity.
Uniqueness
The presence of both the nitro group and the triazole ring in 2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or specific reactivity in chemical reactions.
Properties
Molecular Formula |
C12H10N6O3 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
2-(4-nitroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10N6O3/c19-11(15-12-13-7-14-16-12)6-17-5-4-8-9(17)2-1-3-10(8)18(20)21/h1-5,7H,6H2,(H2,13,14,15,16,19) |
InChI Key |
OZWQENWULFWMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC=NN3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate](/img/structure/B10990259.png)

![1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10990267.png)
![3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B10990274.png)
![methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10990278.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)

![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10990326.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
